Ethyl 4,4,4-trichloroacetoacetate

Description

The exact mass of the compound Ethyl 4,4,4-trichloroacetoacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4,4,4-trichloroacetoacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4,4-trichloroacetoacetate including the price, delivery time, and more detailed information at info@benchchem.com.

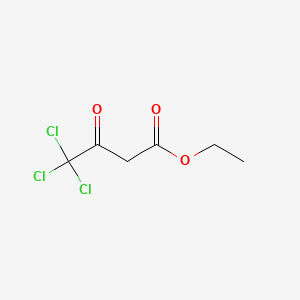

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4,4-trichloro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O3/c1-2-12-5(11)3-4(10)6(7,8)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIRWPYENXRJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190520 | |

| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3702-98-5 | |

| Record name | Butanoic acid, 4,4,4-trichloro-3-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3702-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003702985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4,4-trichloro-3-oxobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,4,4-Trichloroacetoacetate (CAS 3702-98-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Reactivity of a Polychlorinated Building Block

Ethyl 4,4,4-trichloroacetoacetate, with the CAS registry number 3702-98-5, is a compelling polyfunctional molecule for synthetic chemists.[1] It is a derivative of acetoacetate notable for the three chlorine atoms on the terminal methyl group, a structural feature that profoundly influences its chemical behavior.[1] This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a particular focus on its utility in the synthesis of complex organic molecules relevant to medicinal chemistry. The presence of the trichloroacetyl group not only enhances the electrophilicity of the carbonyl carbons but also serves as a versatile handle for a variety of chemical transformations.[1]

Physicochemical Properties

Ethyl 4,4,4-trichloroacetoacetate is typically a colorless to light yellow clear liquid.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3702-98-5 |

| Molecular Formula | C₆H₇Cl₃O₃[3][4] |

| Molecular Weight | 233.48 g/mol [1][4] |

| Appearance | Colorless to light yellow clear liquid[2] |

| Purity | >97.0% (GC)[2] |

| Synonyms | 4,4,4-Trichloroacetoacetic Acid Ethyl Ester, Ethyl 4,4,4-trichloro-3-oxobutanoate[3] |

Synthesis and Purification

Several synthetic routes to Ethyl 4,4,4-trichloroacetoacetate have been established. Common methods include the chlorination of ethyl acetoacetate and the esterification of trichloroacetic acid.[1] One prevalent laboratory-scale synthesis involves the reaction of triethyl orthoacetate with trichloroacetyl chloride.

Representative Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of Ethyl 4,4,4-trichloroacetoacetate.

Step-by-Step Synthetic Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with triethyl orthoacetate.

-

Addition of Reagent: Trichloroacetyl chloride is added dropwise to the stirred solution of triethyl orthoacetate at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to drive the reaction to completion.

-

Work-up: The reaction mixture is cooled, and any excess reagents or volatile byproducts are removed under reduced pressure. The crude product is then typically washed with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by fractional distillation under reduced pressure to yield the pure Ethyl 4,4,4-trichloroacetoacetate.

Chemical Reactivity and Synthetic Applications

The unique structural features of Ethyl 4,4,4-trichloroacetoacetate, namely the reactive ketoester moiety and the trichloromethyl group, make it a valuable precursor for a wide range of polyfunctional molecules.[1] The electron-withdrawing nature of the three chlorine atoms significantly increases the electrophilicity of the adjacent carbonyl carbon, making it highly susceptible to nucleophilic attack.[1] This enhanced reactivity is a key feature that distinguishes it from its non-chlorinated counterpart, ethyl acetoacetate.[1]

The Hantzsch Pyridine Synthesis

A classic and highly important application of β-ketoesters like Ethyl 4,4,4-trichloroacetoacetate is the Hantzsch pyridine synthesis. This multi-component reaction provides a straightforward route to dihydropyridines, which are precursors to pyridines and are themselves an important class of compounds in medicinal chemistry, notably as calcium channel blockers.[5][6]

Caption: The general scheme of the Hantzsch pyridine synthesis.

Step-by-Step Protocol for Hantzsch Pyridine Synthesis

-

Reaction Setup: In a round-bottom flask, a suitable aldehyde, two equivalents of Ethyl 4,4,4-trichloroacetoacetate, and a nitrogen source like ammonium acetate are combined in a solvent, often ethanol or methanol.[5]

-

Reaction: The mixture is typically heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, the reaction mixture is cooled, and the dihydropyridine product often precipitates. It can be collected by filtration and washed with a cold solvent.

-

Aromatization (Oxidation): The isolated dihydropyridine is then oxidized to the corresponding pyridine. This can be achieved using various oxidizing agents such as nitric acid, ferric chloride, or manganese dioxide.[5] The choice of oxidant depends on the substrate and desired reaction conditions.

-

Purification: The final pyridine product is purified by recrystallization or column chromatography.

Applications in Medicinal Chemistry

The trichloroacetyl group in Ethyl 4,4,4-trichloroacetoacetate can impart unique biological properties to the molecules it is incorporated into.[1] For instance, the related compound trichloroacetic acid is known for its protein precipitation and antibacterial activities.[1] This suggests that derivatives of Ethyl 4,4,4-trichloroacetoacetate could be valuable starting materials for the synthesis of novel compounds with potential therapeutic applications.[1] Researchers can leverage this building block to target specific enzymes or receptors in the body.[1] Its fluorinated analog, ethyl 4,4,4-trifluoroacetoacetate, is an important intermediate in the synthesis of various pesticides and pharmaceuticals.[7][8][9]

Safety and Handling

Ethyl 4,4,4-trichloroacetoacetate is a combustible liquid and should be handled with care in a well-ventilated area, away from heat and open flames.[10] It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[2][10]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Use a vapor respirator in case of inadequate ventilation.[10]

-

Hand Protection: Wear protective gloves.[10]

-

Eye Protection: Safety glasses or a face shield are recommended.[10]

-

Skin and Body Protection: Wear protective clothing and boots as needed.[10]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[3][10]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3][10]

-

If Swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this chemical.[3][10]

References

-

Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: ethyl chloroacetate. [Link]

-

ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]

-

Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. [Link]

-

Journal of Organic Chemistry. Trichloroacetoacetates. I. Synthesis and Reactions of Ethyl and β,β,β. [Link]

-

PubMed. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

Beilstein Journals. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). The Hantzsch synthesis with salicylaldehyde revised. On the formation of bridged tetrahydropyridine derivatives. [Link]

- Google Patents.

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

Sources

- 1. Buy Ethyl 4,4,4-trichloroacetoacetate | 3702-98-5 [smolecule.com]

- 2. Ethyl 4,4,4-Trichloroacetoacetate | 3702-98-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 8. Page loading... [wap.guidechem.com]

- 9. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 10. tcichemicals.com [tcichemicals.com]

Introduction: Unveiling a Versatile Halogenated Building Block

An In-Depth Technical Guide to Ethyl 4,4,4-trichloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4,4,4-trichloro-3-oxobutanoate is a polyhalogenated β-keto ester of significant interest in synthetic organic chemistry. Its structure combines the reactivity of a β-dicarbonyl moiety with the unique electronic and steric properties imparted by a terminal trichloromethyl group. This guide provides a comprehensive overview of its properties, reactivity, and synthetic potential, with a particular focus on its applications as a precursor for complex chemical entities and chiral intermediates relevant to pharmaceutical development. While some of its physical properties are not extensively documented, a robust understanding of its chemical behavior can be derived from its structure and comparison to well-studied analogs. This document serves as a technical resource for scientists aiming to leverage this potent synthon in their research and development endeavors.

Core Chemical and Physical Properties

The defining features of Ethyl 4,4,4-trichloro-3-oxobutanoate are its ethyl ester and trichlorinated ketone functionalities. The strong electron-withdrawing nature of the -CCl₃ group significantly influences the acidity of the α-protons and the electrophilicity of the adjacent carbonyl carbon.

| Property | Value | Source |

| CAS Number | 3702-98-5 | [1][2] |

| Molecular Formula | C₆H₇Cl₃O₃ | [1][2] |

| Molecular Weight | 233.47 g/mol | [1][2] |

| SMILES | CCOC(=O)CC(=O)C(Cl)(Cl)Cl | [1] |

| InChIKey | XGIRWPYENXRJMZ-UHFFFAOYSA-N | [1] |

| Synonyms | Ethyl 4,4,4-trichloroacetoacetate, Butanoic acid, 4,4,4-trichloro-3-oxo-, ethyl ester | [3] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Keto-Enol Tautomerism: A Key Equilibrium

Like most β-keto esters, Ethyl 4,4,4-trichloro-3-oxobutanoate exists in a dynamic equilibrium between its keto and enol forms.[4][5] Tautomers are constitutional isomers that readily interconvert, in this case, through the migration of a proton and the shifting of a double bond.[6][7] The strong inductive effect of the trichloromethyl group is expected to significantly influence this equilibrium, potentially favoring the enol form more than in its non-halogenated counterpart, ethyl acetoacetate. This is because the enol form can be stabilized by an intramolecular hydrogen bond, a phenomenon observed in the analogous trifluoro compound.[8]

Spectroscopic Profile (Predicted)

While specific spectral data is not widely published, a profile can be predicted based on its structure and data from similar compounds like ethyl acetoacetate and ethyl 4-chloroacetoacetate.[9][10]

-

¹H NMR : The spectrum would be expected to show signals for the ethyl group (a triplet around 1.3 ppm and a quartet around 4.2 ppm). The α-methylene protons (-CH₂-) would likely appear as a singlet around 3.5-4.0 ppm, shifted downfield due to the adjacent carbonyl and trichloromethyl groups. In the enol form, this signal would be replaced by a vinyl proton signal further downfield.

-

¹³C NMR : Key signals would include the ester carbonyl (~167 ppm), the ketone carbonyl (~190-200 ppm), the trichloromethyl carbon (~95 ppm), the α-carbon (~45-50 ppm), and the carbons of the ethyl group (~62 ppm for -OCH₂- and ~14 ppm for -CH₃).[10]

-

Mass Spectrometry : The molecular ion peak would be observed at m/z 232/234/236 depending on the chlorine isotope combination. Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z 45) and cleavage to form acylium ions.[10]

-

Infrared (IR) Spectroscopy : The spectrum would be dominated by two strong carbonyl stretching bands: one for the ester (around 1740 cm⁻¹) and one for the ketone (around 1720 cm⁻¹). The C-Cl stretches would appear in the fingerprint region (around 600-800 cm⁻¹).

Synthesis and Reactivity

Plausible Synthetic Pathway

A standard method for synthesizing β-keto esters is the Claisen condensation. A plausible route to Ethyl 4,4,4-trichloro-3-oxobutanoate involves the condensation of ethyl acetate with ethyl trichloroacetate in the presence of a strong base like sodium ethoxide.

Key Areas of Reactivity

The molecule's synthetic utility stems from its multiple reactive sites:

-

α-Methylene Protons : These protons are acidic and can be readily deprotonated by a base to form a nucleophilic enolate, which can undergo alkylation, acylation, and other carbon-carbon bond-forming reactions.

-

Ketone Carbonyl : The ketone is susceptible to nucleophilic attack. A key transformation is its reduction to a secondary alcohol. Asymmetric reduction to form chiral hydroxy esters is of paramount importance in pharmaceutical synthesis.

-

Trichloromethyl Group : This group can participate in reactions such as the Favorskii rearrangement or serve as a leaving group under certain conditions.

Application in Chiral Synthesis: Asymmetric Bioreduction

A primary application for analogous compounds like ethyl 4-chloro-3-oxobutanoate (COBE) is in the synthesis of chiral building blocks for blockbuster drugs, such as statins.[11][12][13] The asymmetric reduction of the ketone to either the (S) or (R) alcohol is a critical step.[14] Biocatalytic methods using ketoreductases or whole-cell systems (e.g., yeast, E. coli) are often superior to chemical methods due to their exceptional enantioselectivity (>99% e.e.), mild reaction conditions, and environmental compatibility.[11][15]

Given this precedent, Ethyl 4,4,4-trichloro-3-oxobutanoate is an excellent candidate for similar biocatalytic transformations to produce novel, chiral trichlorinated hydroxy esters, which are valuable for drug discovery.

Experimental Protocol: Screening for Biocatalytic Reduction

This protocol outlines a general workflow for screening microorganisms or isolated enzymes for the asymmetric reduction of Ethyl 4,4,4-trichloro-3-oxobutanoate. It is based on established methods for similar substrates.[11][14]

Materials:

-

Ethyl 4,4,4-trichloro-3-oxobutanoate (Substrate)

-

Screening biocatalyst (e.g., Baker's yeast, recombinant E. coli expressing a ketoreductase)

-

Glucose (Co-substrate for cofactor regeneration)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Ethyl acetate (Extraction solvent)

-

Anhydrous sodium sulfate (Drying agent)

Equipment:

-

Shake flasks or reaction vials

-

Temperature-controlled incubator/shaker

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Chiral HPLC or GC for analysis

Procedure:

-

Biocatalyst Preparation : Cultivate the microbial cells to the desired density or prepare a solution of the isolated enzyme in the reaction buffer. Harvest cells via centrifugation if using a whole-cell system.

-

Reaction Setup : In a shake flask, suspend the biocatalyst (e.g., 50 g/L wet cell weight) in the phosphate buffer. Add glucose (e.g., 1.5 equivalents relative to substrate) for cofactor regeneration.

-

Substrate Addition : Add Ethyl 4,4,4-trichloro-3-oxobutanoate to the reaction mixture (e.g., to a final concentration of 10-50 mM). Due to potential substrate toxicity, a fed-batch strategy may be required for higher concentrations.[14]

-

Incubation : Place the flask in an incubator shaker (e.g., 30°C, 200 rpm) and monitor the reaction progress over time (e.g., 24-48 hours) by taking small aliquots for analysis.

-

Workup and Extraction : Once the reaction has reached completion (or a desired endpoint), centrifuge the mixture to remove the biocatalyst. Extract the supernatant with an equal volume of ethyl acetate three times.

-

Isolation : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, ethyl 4,4,4-trichloro-3-hydroxybutanoate.

-

Analysis : Determine the conversion and enantiomeric excess (e.e.) of the product using chiral HPLC or GC analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing Ethyl 4,4,4-trichloro-3-oxobutanoate. A reverse-phase (RP) method using a C18 column is effective.[3][16]

-

Mobile Phase : A typical mobile phase consists of a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[3]

-

Detection : UV detection is standard, typically at a wavelength around 210 nm.

-

Chiral Analysis : To determine the enantiomeric purity of the reduced alcohol product, a specialized chiral stationary phase (e.g., a cyclodextrin- or cellulose-based column) is required.

Safety and Handling

-

Hazard Classification : Expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation/damage.[18] May cause respiratory tract irritation.

-

Personal Protective Equipment (PPE) : Always wear appropriate protective equipment, including chemical safety goggles, nitrile gloves, and a lab coat.[17] Work in a well-ventilated area or under a chemical fume hood.

-

Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, well-ventilated place away from incompatible substances like strong acids, bases, and oxidizing agents.[17]

-

First Aid :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[18]

-

Skin : Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[17]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[17]

-

Conclusion

Ethyl 4,4,4-trichloro-3-oxobutanoate is a valuable and reactive building block with significant potential in organic synthesis. Its dual functionality, combined with the strong electronic influence of the trichloromethyl group, makes it a versatile substrate for constructing complex molecular architectures. Its most promising application lies in the field of asymmetric synthesis, where it can serve as a precursor to novel chiral trichlorinated alcohols—compounds of high interest for the development of new pharmaceutical agents. This guide provides the foundational knowledge for researchers to handle, analyze, and strategically employ this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-(4-chlorophenyl)-3-oxobutanoate. Retrieved from [Link]

-

PubMed. (2002). Synthesis of Ethyl (S)-4-chloro-3-hydroxybutanoate Using fabG-homologues. Retrieved from [Link]

-

Ni, Y., Li, C. X., & Xu, J. H. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. BMC Biotechnology, 16(82). Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 4,4,4-trichloro-3-oxobutanoate. Retrieved from [Link]

-

ResearchGate. (2008). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl trichloroacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-chloroacetoacetate. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Ethyl 4,4,4-trichloro-3-oxobutanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 4,4,4-trichloro-3-oxobutyrate. Retrieved from [Link]

-

ORGANIC CHEMISTRY SELECT. (n.d.). IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2017). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethyl 4-chloro-3-oxobutanoate. Retrieved from [Link]

-

PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved from [Link]

-

YouTube. (2019). keto-enol tautomerization. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

-

Journal of Emerging Investigators. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Retrieved from [Link]

-

ResearchGate. (2017). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Ethyl 4,4,4-trichloro-3-oxobutyrate | SIELC Technologies [sielc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. emerginginvestigators.org [emerginginvestigators.org]

- 9. Ethyl 4-chloroacetoacetate | C6H9ClO3 | CID 69484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of ethyl ( S)-4-chloro-3-hydroxybutanoate using fabG-homologues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]

- 17. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 4,4,4-trichloroacetoacetate: A Keystone Building Block in Synthetic Chemistry

Abstract

Ethyl 4,4,4-trichloroacetoacetate (EtTCA) is a polyfunctional organic compound distinguished by its unique chemical architecture, which incorporates a β-ketoester moiety and a terminal trichloromethyl group. This combination of reactive sites imparts significant versatility, establishing EtTCA as a valuable intermediate in advanced organic synthesis. Its utility spans the creation of complex heterocyclic systems and the introduction of the trichloromethyl group, a feature that can modulate the biological activity of target molecules. This guide provides a comprehensive exploration of EtTCA, detailing its structural and physicochemical properties, established synthetic methodologies, and core reactivity principles, including its keto-enol tautomerism. Furthermore, we delve into its practical applications, particularly in the context of pharmaceutical research and drug development, supported by detailed experimental protocols and critical safety guidelines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important chemical building block.

Chemical Identity and Physicochemical Properties

Ethyl 4,4,4-trichloroacetoacetate, a derivative of acetoacetate, is a clear, colorless liquid whose reactivity is profoundly influenced by the strong electron-withdrawing nature of its three chlorine atoms.[1] This electronic effect enhances the acidity of the α-protons (the hydrogens on the carbon between the two carbonyl groups) and increases the electrophilicity of the adjacent carbonyl carbon, making it a highly versatile synthetic precursor.[1]

Structural Formula and Nomenclature

The definitive structure of Ethyl 4,4,4-trichloroacetoacetate is systematically identified across chemical databases and regulatory frameworks. Its IUPAC name is ethyl 4,4,4-trichloro-3-oxobutanoate.[1]

| Identifier | Value |

| IUPAC Name | ethyl 4,4,4-trichloro-3-oxobutanoate[1] |

| CAS Number | 3702-98-5[1] |

| Molecular Formula | C₆H₇Cl₃O₃[1] |

| Molecular Weight | 233.48 g/mol [1] |

| Canonical SMILES | CCOC(=O)CC(=O)C(Cl)(Cl)Cl[1] |

| InChI Key | XGIRWPYENXRJMZ-UHFFFAOYSA-N[1] |

| Appearance | Clear, colorless liquid[1] |

Table 1: Core Chemical and Physical Properties of Ethyl 4,4,4-trichloroacetoacetate.

Spectroscopic Profile

The structural elucidation and purity assessment of EtTCA are routinely performed using standard spectroscopic techniques. While a comprehensive spectral database is proprietary to manufacturers, the expected profile includes:

-

¹H NMR: Distinct signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the active methylene protons (–COCH₂CO–).

-

¹³C NMR: Resonances for the carbonyl carbons, the trichloromethyl carbon, the methylene carbon, and the carbons of the ethyl ester group.[2]

-

IR Spectroscopy: Strong characteristic absorption bands for the C=O stretching of the ketone and ester functional groups.

-

Mass Spectrometry: A molecular ion peak corresponding to its mass, along with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Synthesis and Manufacturing

The synthesis of Ethyl 4,4,4-trichloroacetoacetate is achieved through several established chemical routes. The choice of method often depends on the desired scale, purity requirements, and availability of starting materials.

Primary Synthetic Pathways

-

Chlorination of Ethyl Acetoacetate: This is a common laboratory and industrial approach. It involves the direct chlorination of ethyl acetoacetate. Controlling the reaction conditions is critical to prevent polychlorination at the active methylene position. Often, a chlorinating agent like sulfuryl chloride (SO₂Cl₂) or chlorine gas is used.[1]

-

Esterification of Trichloroacetic Acid: This method involves the reaction between trichloroacetic acid or its more reactive derivative, trichloroacetyl chloride, and an ethylating agent. For instance, reacting trichloroacetyl chloride with triethyl orthoacetate provides a viable route.[1][3]

-

Reaction of Diketene with Chlorine: A method used in industrial settings involves the chlorination of diketene to form 4-chloroacetoacetyl chloride, which is then esterified with ethanol. This process, however, can lead to byproducts if not carefully controlled.

The diagram below illustrates a generalized workflow for the synthesis of EtTCA, emphasizing the key stages from starting materials to the purified product.

Caption: Generalized workflow for the synthesis of EtTCA.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of EtTCA is rooted in its dual reactivity, stemming from the β-dicarbonyl system and the trichloromethyl group.

Keto-Enol Tautomerism

Like other β-ketoesters, EtTCA exists as an equilibrium mixture of its keto and enol tautomers.[4][5] The enol form is stabilized by an intramolecular hydrogen bond, forming a six-membered pseudo-ring.[4][6] The position of this equilibrium is highly dependent on the solvent; polar, protic solvents tend to favor the keto form, while nonpolar solvents shift the equilibrium toward the more stable, chelated enol form.[6] This tautomerism is crucial as the enol form is the reactive nucleophile in many condensation reactions.

Caption: Keto-enol tautomerism in Ethyl 4,4,4-trichloroacetoacetate.

Reactions at the Trichloromethyl Group

The CCl₃ group is a key functional handle. It can be selectively modified through various reactions, such as nucleophilic substitution or reduction, allowing for the creation of complex molecules with tailored functionalities.[1] This feature makes EtTCA a valuable precursor for synthesizing a diverse range of polyfunctional molecules.[1]

Synthetic Applications in Heterocyclic Chemistry

EtTCA is an excellent starting material for building heterocyclic ring systems, which are core scaffolds in many pharmaceuticals. By reacting EtTCA with binucleophiles like hydrazines, ureas, or amidines, a wide variety of five- and six-membered heterocycles can be constructed.

This mirrors the well-established utility of its fluorinated analog, Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), which is a cornerstone intermediate in modern drug discovery for creating antiviral, anticancer, and anti-inflammatory agents.[7] The trifluoromethyl group introduced by ETFAA is known to enhance metabolic stability and bioavailability.[7] Similarly, EtTCA provides a pathway to introduce the trichloromethyl group, which can also significantly alter a molecule's pharmacological profile.[1]

Experimental Protocol: Synthesis of a Pyrazole Derivative

To demonstrate the practical utility of EtTCA, the following protocol outlines the synthesis of a trichloromethyl-substituted pyrazole, a common heterocyclic motif in medicinal chemistry. This procedure is a self-validating system, where successful synthesis can be confirmed by standard analytical techniques.

Objective: To synthesize Ethyl 5-hydroxy-3-(trichloromethyl)-1H-pyrazole-4-carboxylate via condensation of EtTCA with hydrazine.

Materials:

-

Ethyl 4,4,4-trichloroacetoacetate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

-

Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 4,4,4-trichloroacetoacetate (e.g., 5.0 g) in absolute ethanol (30 mL).

-

Addition of Reagents: To the stirred solution, add a catalytic amount of glacial acetic acid (2-3 drops). Subsequently, add hydrazine hydrate dropwise over 5 minutes. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (EtTCA) is consumed.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

-

Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying and Characterization: Dry the collected solid product under vacuum. Determine the yield and characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the pyrazole derivative.

Safety, Handling, and Storage

While specific toxicity data for Ethyl 4,4,4-trichloroacetoacetate is limited, its structure suggests that it should be handled with significant care, drawing parallels from related chlorinated compounds like ethyl 4-chloroacetoacetate.[1][8][9] The presence of the trichloroacetyl group and the reactive ketoester moiety indicates potential for irritant or corrosive properties.[1]

5.1. Hazard Identification

-

Toxicity: Likely toxic if swallowed, inhaled, or absorbed through the skin.[8][9]

-

Corrosivity: May cause severe skin burns and eye damage.[8][9]

-

Lachrymator: The substance is expected to be a lachrymator, causing irritation and tearing of the eyes.[8]

5.2. Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.

-

Eye Protection: Wear tightly fitting safety goggles and a face shield.[8]

-

Skin Protection: Use chemically resistant gloves (e.g., nitrile) and wear appropriate protective clothing.[8][10]

-

Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a self-contained breathing apparatus may be necessary.[8]

5.3. First Aid Measures

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and immediately call a poison center or doctor.[8][9]

-

In Case of Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[8][9]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[8][9]

5.4. Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of waste material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8][9]

Conclusion

Ethyl 4,4,4-trichloroacetoacetate stands as a potent and versatile tool in the arsenal of the modern synthetic chemist. Its value is derived from the strategic placement of multiple reactive functional groups within a single, readily accessible molecule. The interplay between its keto-enol tautomerism and the reactivity of the trichloromethyl group provides a rich platform for constructing complex molecular architectures, particularly nitrogen-containing heterocycles that form the backbone of many therapeutic agents. As the demand for novel pharmaceuticals with finely tuned properties continues to grow, the role of sophisticated building blocks like EtTCA in accelerating drug discovery and development is poised to become even more critical. Proper understanding of its synthesis, reactivity, and handling is paramount for unlocking its full synthetic potential safely and effectively.

References

-

Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022, December 2). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Journal of Emerging Investigators. Available at: [Link]

-

Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. Semantic Scholar. Available at: [Link]

-

Thermo Fisher Scientific. (2022, February 22). Ethyl 4-chloroacetoacetate - SAFETY DATA SHEET. Available at: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl chloroacetate. Available at: [Link]

- Sorolla, G., & Bendich, A. (1965). Trichloroacetoacetates. I.

- Unknown Author. (2025, August 7). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles.

-

Carl ROTH. Safety Data Sheet: Ethyl chloroacetate. Available at: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: ethyl chloroacetate. Available at: [Link]

-

ChemWhat. Ethyl-4,4,4-Trichloro acetoacetate CAS#: 3702-98-5. Available at: [Link]

-

Patsnap. Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Eureka. Available at: [Link]

-

ResearchGate. Fig. 1. Keto-enol tautomerism and the formation of chelate. Available at: [Link]

-

National Center for Biotechnology Information. Ethyl trichloroacetate. PubChem. Available at: [Link]

-

precisionFDA. ETHYL 4-CHLOROACETOACETATE. Available at: [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. Available at: [Link]

-

Fengchen Group Co., Ltd. Ethyl 4,4,4-Trifluoroacetoacetate: A Key Intermediate in Modern Drug Discovery. Available at: [Link]

- Royal Society of Chemistry. (2021). The keto–enol tautomerization of ethyl acetoacetate in choline ionic liquids: the role of cation and anion in switching the tautomeric equilibrium. RSC Publishing.

-

National Center for Biotechnology Information. Ethyl 4,4,4-trifluoroacetoacetate. PubChem. Available at: [Link]

- Google Patents. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates.

Sources

- 1. Buy Ethyl 4,4,4-trichloroacetoacetate | 3702-98-5 [smolecule.com]

- 2. 4,4,4-TRICHLOROACETOACETIC ACID ETHYL ESTER(3702-98-5) 13C NMR spectrum [chemicalbook.com]

- 3. 4,4,4-TRICHLOROACETOACETIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. emerginginvestigators.org [emerginginvestigators.org]

- 7. nbinno.com [nbinno.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the 13C NMR Spectrum of Ethyl 4,4,4-trichloroacetoacetate

This guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectrum of ethyl 4,4,4-trichloroacetoacetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule, outlines a robust experimental protocol for spectral acquisition, and offers a detailed interpretation of the spectral data, grounded in established spectroscopic principles.

Foundational Principles: 13C NMR Spectroscopy and Molecular Structure

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule.[1] The method is based on the magnetic properties of the 13C isotope, which, although having a low natural abundance of only 1.1%, provides invaluable structural information.[1][2] Each chemically non-equivalent carbon atom in a molecule produces a distinct signal (peak) in the spectrum, and the position of this signal, known as the chemical shift (δ), is highly dependent on the local electronic environment of the carbon nucleus.

The molecule of interest, ethyl 4,4,4-trichloroacetoacetate, possesses a unique structure that makes its 13C NMR spectrum particularly informative. Its key features include:

-

An ethyl ester group (-COOCH2CH3).

-

A β-keto group (-C(=O)CH2C(=O)-).

-

A highly electron-withdrawing trichloromethyl group (-CCl3).

A critical consideration for β-dicarbonyl compounds like this is the potential for keto-enol tautomerism.[3][4] However, the profound inductive effect of the adjacent trichloromethyl group significantly destabilizes the enol form, meaning the compound exists almost exclusively in the keto form under standard analytical conditions. This guide will therefore focus on the analysis of the keto tautomer.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and appropriate instrument parameter selection. The following protocol is a self-validating system designed to yield a high-resolution 13C NMR spectrum suitable for unambiguous structural assignment.

Sample Preparation

The causality behind this multi-step preparation is to ensure a homogenous sample, free of contaminants and particulates that can degrade spectral quality.

-

Material Quantity : For a standard 5 mm NMR tube, weigh approximately 50-100 mg of ethyl 4,4,4-trichloroacetoacetate.[5][6] This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe, as 13C NMR is an inherently insensitive technique.

-

Solvent Selection : The preferred solvent is deuterated chloroform (CDCl3), as it is an excellent solvent for a wide range of organic compounds and its residual proton and carbon signals are well-characterized and do not typically interfere with the signals of the analyte.[6][7] Use approximately 0.5-0.7 mL of solvent.

-

Dissolution & Internal Standard : In a small, clean vial, dissolve the sample in the deuterated solvent.[6] Add a single drop of a dilute solution of tetramethylsilane (TMS) in CDCl3 to serve as an internal reference standard (δ = 0.0 ppm).[5]

-

Filtration : To remove any suspended solid particles which can severely degrade the magnetic field homogeneity and broaden spectral lines, filter the solution directly into a clean, high-quality NMR tube using a Pasteur pipette with a small, tightly packed plug of glass wool.

-

Labeling : Securely cap the NMR tube and label it clearly just below the cap.[8]

Spectrometer Setup and Data Acquisition

The parameters below are typical for a modern NMR spectrometer (e.g., 400-600 MHz for the 1H frequency).

-

Experiment : Standard proton-decoupled 13C experiment. This is crucial as it collapses the carbon-proton spin-spin coupling, resulting in a simplified spectrum where each unique carbon appears as a single sharp line.[1]

-

Solvent Lock : The spectrometer's field frequency is locked onto the deuterium signal of the CDCl3 solvent to correct for any magnetic field drift during the experiment.

-

Acquisition Parameters :

-

Pulse Angle : A 30-45° pulse angle is often used as a compromise between signal intensity and the need for longer relaxation delays.

-

Relaxation Delay (d1) : A delay of 2-5 seconds is typically sufficient. While quantitative 13C NMR requires much longer delays (5 times the longest T1 relaxation time), for qualitative structural elucidation, this shorter delay provides a good balance between data quality and experiment time.[9][10]

-

Number of Scans (ns) : Due to the low natural abundance of 13C, multiple scans must be acquired and averaged to achieve an adequate signal-to-noise ratio. A typical range is from several hundred to a few thousand scans, depending on the sample concentration.

-

Spectral Analysis and Data Interpretation

The structure of ethyl 4,4,4-trichloroacetoacetate contains six chemically distinct carbon environments. Therefore, six unique signals are expected in its proton-decoupled 13C NMR spectrum. The strong electron-withdrawing nature of the chlorine atoms and the oxygen atoms will cause significant downfield shifts (higher ppm values) for adjacent carbons.

Predicted Chemical Shifts and Peak Assignments

The following table summarizes the predicted 13C NMR chemical shifts for ethyl 4,4,4-trichloroacetoacetate. The assignments are based on established chemical shift ranges and the known electronic effects of the substituent groups.[2][11] For context, the corresponding chemical shifts for the parent compound, ethyl acetoacetate, are included.[12]

Table 1: Predicted 13C NMR Chemical Shifts for Ethyl 4,4,4-trichloroacetoacetate

| Carbon Label | Carbon Type | Predicted δ (ppm) for Ethyl 4,4,4-trichloroacetoacetate | δ (ppm) for Ethyl Acetoacetate[12] | Rationale for Assignment |

| a | -CCl3 | 90 - 100 | N/A | The carbon is directly bonded to three highly electronegative chlorine atoms, causing a significant downfield shift into the alkyl halide region. |

| b | Ketone C=O | 188 - 195 | 200.8 | This is a ketone carbonyl. It is shifted slightly upfield compared to ethyl acetoacetate due to the strong electron-withdrawing effect of the adjacent -CCl3 group. |

| c | -CH2- | 48 - 55 | 50.2 | This methylene carbon is alpha to two carbonyl groups (in the parent) or one carbonyl and one trichloromethyl-substituted carbonyl. The deshielding effect is strong. |

| d | Ester C=O | 165 - 170 | 167.2 | This signal is characteristic of an ester carbonyl carbon. Its chemical shift is less affected by the remote -CCl3 group. |

| e | -O-CH2- | 62 - 65 | 61.4 | This methylene carbon is attached to the electronegative ester oxygen, placing it in the typical range for such groups. |

| f | -CH3 | 13 - 15 | 14.1 | This is a standard terminal methyl group in an ethyl ester, appearing in the upfield aliphatic region. |

Detailed Analysis of Electronic Effects

-

Trichloromethyl Carbon (a) : The signal for the -CCl3 carbon is expected to be significantly downfield from typical sp3 carbons due to the additive deshielding effect of three chlorine atoms. Its precise location can be influenced by the solvent.[13][14]

-

Carbonyl Carbons (b, d) : The two carbonyl carbons are in distinct electronic environments. The ketone carbonyl (b ) is directly adjacent to the -CCl3 group. The powerful inductive electron withdrawal by the chlorines deshields this carbon nucleus, but also alters the overall electronic structure of the C=O bond, leading to a predicted shift slightly upfield of a typical ketone in this context.[15] The ester carbonyl (d ) is more remote and its chemical shift is expected to be very similar to that in ethyl acetoacetate.

-

Methylene Carbon (c) : This active methylene carbon is positioned between two electron-withdrawing groups, the ester and the trichloroketone. This environment results in a substantial downfield shift compared to a simple alkane methylene group.

-

Ethyl Group Carbons (e, f) : The signals for the ethyl group are the most predictable. The -O-CH2- carbon (e ) is deshielded by the adjacent oxygen atom, while the terminal -CH3 carbon (f ) is the most shielded carbon in the molecule, appearing furthest upfield.[11]

Conclusion

The 13C NMR spectrum of ethyl 4,4,4-trichloroacetoacetate is a powerful tool for its structural verification. A high-quality, proton-decoupled spectrum should exhibit six distinct signals corresponding to the six unique carbon environments in the molecule. The key to accurate interpretation lies in understanding the profound electron-withdrawing influence of the trichloromethyl group, which causes significant downfield shifts for the adjacent ketone and quaternary carbons. By following the detailed experimental protocol and applying the principles of spectral interpretation outlined in this guide, researchers can confidently acquire and assign the 13C NMR spectrum of this compound, ensuring the integrity of their chemical synthesis and development programs.

References

-

Butts, C. P., & Jones, C. D. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(5), 1294–1297. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

EPFL. (n.d.). NMR sample preparation. Retrieved from [Link]

-

University of California, San Diego. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Canadian Science Publishing. (1975). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. [Link]

-

American Chemical Society. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. Retrieved from [Link]

-

AIP Publishing. (2023). Structures and solvent effects on the 1H and 13C NMR chemical shifts of the family of three pro-lithospermate molecules: DFT study. AIP Advances. [Link]

-

Facey, G. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum? University of Ottawa NMR Facility Blog. [Link]

-

Central European Institute of Technology. (n.d.). Measuring methods available and examples of their applications: 13C NMR. Retrieved from [Link]

-

Ben-Gurion University of the Negev. (1977). 1H and 13C NMR spectra and structure of 2-trichloromethyl-4-methylene-1,3-dioxolanes. Chemistry of Heterocyclic Compounds. [Link]

-

PubChem. (n.d.). Ethyl 4-chloroacetoacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl acetoacetate ethylene acetal. Wiley. Retrieved from [Link]

-

Maciel, G. E., & Ruben, G. C. (1965). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Journal of the American Chemical Society, 87(13), 2927–2930. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Ethyl Acetoacetate (C6H10O3). Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

SpectraBase. (n.d.). Acetic acid ethyl ester. Wiley. Retrieved from [Link]

-

Lichter, R. L., & Roberts, J. D. (1970). Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts. The Journal of Physical Chemistry, 74(4), 912–914. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5,5-TRICHLORO-2,4-DI(CHLOROMETHYL)-2-PENTENE (ISOMER MIXTURE). Wiley. Retrieved from [Link]

-

SpectraBase. (n.d.). Cyanoformic acid ethyl ester. Wiley. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Department of Chemistry. Retrieved from [Link]

-

Journal of Chemical Education. (1975). An NMR Study of Keto-Enol Tautomerism in β-Dicarbonyl Compounds. 8(5), 52. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, September 3). Ethyl Acetoacetate and Its Enol Form. Retrieved from [Link]

-

SpectraBase. (n.d.). [1,2,3,4-(13)C(4)-ETHYL-2-CHLOROACETOACETATE;KETO-FORM+ENOL-FORM;MIXTURE]. Wiley. Retrieved from [Link]

-

ResearchGate. (n.d.). Keto-enol tautomerism and the formation of chelate. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029593). Retrieved from [Link]

Sources

- 1. nmr.ceitec.cz [nmr.ceitec.cz]

- 2. compoundchem.com [compoundchem.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. sites.uclouvain.be [sites.uclouvain.be]

- 7. scs.illinois.edu [scs.illinois.edu]

- 8. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 9. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Infrared Spectrum Analysis of Ethyl 4,4,4-trichloroacetoacetate

Abstract: This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of Ethyl 4,4,4-trichloroacetoacetate (EtTCA), a key precursor in synthetic organic and medicinal chemistry.[1] We delve into the theoretical underpinnings of its vibrational spectroscopy, focusing on the profound influence of the trichloromethyl group on the molecule's carbonyl stretching frequencies. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed interpretation of the spectral data, a validated experimental protocol for data acquisition, and an expert perspective on the structure-spectrum relationship.

Introduction to Ethyl 4,4,4-trichloroacetoacetate and IR Spectroscopy

Ethyl 4,4,4-trichloroacetoacetate (EtTCA), with the molecular formula C₆H₇Cl₃O₃, is a polyfunctional molecule featuring a ketone, an ester, and a trichloromethyl group.[1] This unique combination of functional groups makes it a versatile building block for the synthesis of complex chemical entities.[1]

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[2] When a molecule absorbs IR radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint.[3] For EtTCA, IR spectroscopy is particularly powerful for confirming the presence and electronic environment of its two distinct carbonyl groups. A key feature of β-keto esters like EtTCA is their capacity for keto-enol tautomerism, an equilibrium between the ketone and enol isomers.[4][5][6] However, for simple acetoacetates, the keto form is overwhelmingly dominant in the neat liquid, a characteristic we will explore through its spectral evidence.[7][8]

Caption: Molecular structure of Ethyl 4,4,4-trichloroacetoacetate with key functional groups.

The Decisive Role of Electronic Effects on Vibrational Frequencies

The position of a vibrational band in an IR spectrum is primarily governed by the strength of the bond and the masses of the atoms involved. For EtTCA, the most informative region involves the carbonyl (C=O) stretches. While typical saturated ketones absorb around 1725-1705 cm⁻¹ and esters around 1750-1735 cm⁻¹, the structure of EtTCA introduces a powerful electronic perturbation.[9][10]

The Inductive Effect of the Trichloromethyl (-CCl₃) Group:

The defining feature of EtTCA is the -CCl₃ group adjacent to the ketone. Chlorine is a highly electronegative atom, and the cumulative effect of three chlorine atoms creates a potent electron-withdrawing inductive effect (-I effect). This effect polarizes the sigma bonds, pulling electron density away from the rest of the molecule.[11]

This withdrawal of electron density significantly impacts the adjacent ketonic carbonyl group. By pulling electrons from the carbonyl carbon, the C=O bond is shortened and strengthened. This increased bond strength requires more energy to excite its stretching vibration, resulting in a substantial shift of the absorption band to a higher wavenumber (a hypsochromic or "blue" shift). This phenomenon is well-documented; for instance, trichloroacetaldehyde absorbs at a much higher frequency (1768 cm⁻¹) than acetaldehyde (1730 cm⁻¹).[12] A similar, though less pronounced, effect is anticipated for the ester carbonyl, which is further removed from the -CCl₃ group.

Detailed Interpretation of the EtTCA IR Spectrum

The IR spectrum of EtTCA can be systematically analyzed by dividing it into key regions corresponding to its functional groups. The interpretation below predicts the features of a spectrum dominated by the keto tautomer.

Table 1: Predicted IR Absorption Bands for Ethyl 4,4,4-trichloroacetoacetate

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2980-2850 | Medium | C-H Stretch: Asymmetric and symmetric stretching of sp³ C-H bonds in the ethyl (CH₃, CH₂) and methylene (α-CH₂) groups. |

| ~1775-1760 | Strong | Ketone C=O Stretch: This band is shifted to a significantly higher frequency than a typical ketone (~1715 cm⁻¹) due to the strong electron-withdrawing inductive effect of the adjacent -CCl₃ group.[11][12] This is the most diagnostic peak in the spectrum. |

| ~1750-1740 | Strong | Ester C=O Stretch: Appears in the typical range for a saturated ester, but may be shifted slightly higher due to the influence of the neighboring trichloroacetyl moiety.[10][13] The presence of two distinct, strong peaks in this region is characteristic of a β-keto ester.[13] |

| ~1470-1370 | Medium | C-H Bend: Bending (scissoring and rocking) vibrations of the methylene and methyl groups. |

| ~1300-1150 | Strong | C-O Stretch (Ester): A complex series of strong bands resulting from the asymmetric and symmetric C-O-C stretching of the ester group.[13][14] |

| ~850-750 | Strong | C-Cl Stretch: Strong, characteristic absorptions arising from the stretching vibrations of the carbon-chlorine bonds in the -CCl₃ group.[14] |

Keto-Enol Tautomerism Considerations:

Should a minor population of the enol tautomer exist, it would present faint, characteristic signals. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[4] This would give rise to a very broad, weak O-H stretch (3200-2700 cm⁻¹), a C=C stretch (~1650 cm⁻¹), and a conjugated/hydrogen-bonded C=O stretch at a lower frequency (~1650 cm⁻¹).[15] However, for β-keto esters, the enol concentration is typically low, and these bands are often not observed.[13] The electron-withdrawing nature of the -CCl₃ group likely further disfavors the formation of the electron-rich enol tautomer, pushing the equilibrium firmly toward the keto form.[16]

Caption: Keto-enol tautomeric equilibrium for Ethyl 4,4,4-trichloroacetoacetate.

Experimental Protocol: High-Fidelity ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is the preferred sampling technique for liquid samples like EtTCA due to its simplicity, speed, and lack of need for sample preparation.[17][18] The following protocol ensures reproducible, high-quality data.

Objective: To obtain a clean, high-resolution mid-IR spectrum of neat Ethyl 4,4,4-trichloroacetoacetate.

Apparatus: Fourier Transform Infrared (FTIR) Spectrometer equipped with a diamond or zinc selenide (ZnSe) ATR accessory.

Procedure:

-

Instrument Preparation: Ensure the FTIR spectrometer is turned on and the internal environment is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.[4]

-

ATR Crystal Cleaning: Meticulously clean the ATR crystal surface. Using a lint-free wipe (e.g., Kimwipe), gently wipe the crystal with a volatile solvent such as isopropanol or ethanol. Allow the solvent to fully evaporate.

-

Background Acquisition:

-

With the clean, dry ATR crystal exposed to the purged atmosphere, initiate a background scan.

-

This critical step measures the spectrum of the instrument and environment, which will be automatically subtracted from the sample spectrum.[19]

-

Typical parameters: 4000-400 cm⁻¹ range, 32 scans, 4 cm⁻¹ resolution.

-

-

Sample Application:

-

Using a clean pipette, place a single small drop of neat Ethyl 4,4,4-trichloroacetoacetate onto the center of the ATR crystal. The drop should be just large enough to completely cover the crystal surface.[17]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the same parameters as the background scan. The instrument's software will automatically perform the background correction, yielding the final absorbance or transmittance spectrum of the sample.[4]

-

-

Post-Measurement Cleanup:

-

Immediately after the measurement is complete, remove the sample from the ATR crystal.

-

Wipe the crystal with a dry, lint-free wipe to absorb the bulk of the liquid.

-

Perform a final cleaning with a solvent-moistened wipe (as in Step 2) to ensure no residue remains.[19] The instrument is now ready for the next sample.

-

Caption: Standard Operating Procedure for ATR-FTIR analysis of liquid samples.

Conclusion

The infrared spectrum of Ethyl 4,4,4-trichloroacetoacetate is a textbook example of how electronic effects manifest in vibrational spectroscopy. The analysis is dominated by two strong carbonyl absorption bands in the 1800-1700 cm⁻¹ region. The most salient feature is the significant hypsochromic shift of the ketonic C=O stretching frequency to ~1770 cm⁻¹, a direct and unambiguous consequence of the powerful inductive electron withdrawal by the adjacent trichloromethyl group. This, combined with a distinct ester C=O band and strong C-Cl absorptions, provides a clear and identifiable spectral fingerprint. The spectrum unequivocally supports the predominance of the keto tautomer, making IR spectroscopy a rapid and definitive tool for the structural verification and quality control of this important chemical intermediate.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Benchchem.

- Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Drawell.

- Organic Spectroscopy International. (2015, January 12). Ester infrared spectra.

- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

- Middleton, W. J., & Petersen, E. M. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society.

- Unknown. (n.d.). Carbonyl compounds - IR spectroscopy.

- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.

- Quora. (2017, December 5). Why is the keto form of ethyl acetoacetate more stable than an enol form?.

- PHYWE Systeme GmbH & Co. KG. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester).

- Smolecule. (2023, August 16). Buy Ethyl 4,4,4-trichloroacetoacetate | 3702-98-5.

- ResearchGate. (n.d.). Keto-enol tautomerism and the formation of chelate.

- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

- Antic, D. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific.

- Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?. r/chemhelp.

- Simson Pharma Limited. (n.d.). Ethyl-4,4,4-Trichloro acetoacetate | CAS No- 3702-98-5.

- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.

- Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.

- Journal of Chemical Education. (2016, January 6). Measuring Structural and Electronic Effects on Keto−Enol Equilibrium in 1,3-Dicarbonyl Compounds.

- e-PG Pathshala. (2018, May 15). IR Spectroscopy, vibrational frequency; Types of vibrations. YouTube.

- Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.

Sources

- 1. Buy Ethyl 4,4,4-trichloroacetoacetate | 3702-98-5 [smolecule.com]

- 2. youtube.com [youtube.com]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. reddit.com [reddit.com]

- 12. spcmc.ac.in [spcmc.ac.in]

- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. agilent.com [agilent.com]

- 18. jascoinc.com [jascoinc.com]

- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 4,4,4-trichloroacetoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric behavior of Ethyl 4,4,4-trichloroacetoacetate (EtTCA), a reactive ketoester with significant applications in organic synthesis.[1] As a Senior Application Scientist, this document moves beyond a simple recitation of data to offer a detailed interpretation of fragmentation patterns, grounded in the fundamental principles of mass spectrometry and extensive experience with related β-keto esters.[2] We will explore the expected fragmentation pathways under common ionization techniques, provide a validated experimental protocol for its analysis, and present the data in a clear, accessible format to empower researchers in their analytical endeavors.

Introduction: The Analytical Significance of Ethyl 4,4,4-trichloroacetoacetate

Ethyl 4,4,4-trichloroacetoacetate (molecular formula C₆H₇Cl₃O₃, molecular weight 233.48 g/mol ) is a valuable precursor in the synthesis of a variety of polyfunctional and heterocyclic molecules, some with potential biological and medicinal applications.[1] The presence of the trichloroacetyl group significantly influences its reactivity, making it a versatile building block.[1] Accurate characterization of this compound and its reaction products is paramount, and mass spectrometry stands as a primary tool for this purpose. Understanding its fragmentation behavior is crucial for unambiguous identification and for monitoring its transformations in complex reaction mixtures.

This guide will focus on elucidating the mass spectrometric profile of EtTCA, with a particular emphasis on predicting its fragmentation patterns based on the established behavior of β-keto esters and chlorinated compounds.[2]

Ionization Techniques and Expected Molecular Ions

The choice of ionization technique is critical in mass spectrometry as it dictates the nature of the initially formed ion and, consequently, its subsequent fragmentation. For a moderately volatile and thermally stable compound like EtTCA, both Electron Ionization (EI) and soft ionization techniques like Electrospray Ionization (ESI) are applicable.

-

Electron Ionization (EI): As a hard ionization technique, EI typically produces a radical cation (M⁺•) and induces extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation.

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that generates pseudomolecular ions, such as [M+H]⁺ or [M+Na]⁺, with minimal fragmentation.[3][4] This is particularly useful for confirming the molecular weight of the parent compound. By increasing the cone voltage in the ESI source, controlled fragmentation can be induced, a technique known as collision-induced dissociation (CID), which can provide structural information.[5]

Predicted Fragmentation Pathways of Ethyl 4,4,4-trichloroacetoacetate

The fragmentation of EtTCA is predicted to be dominated by cleavages alpha to the carbonyl groups and rearrangements, characteristic of β-keto esters.[2][6] The presence of the highly electronegative trichloromethyl group will significantly influence the fragmentation pathways.

Electron Ionization (EI) Fragmentation

Under EI conditions, the following fragmentation pathways are anticipated:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

-

Loss of the ethoxy group (-•OCH₂CH₃): Cleavage of the ester C-O bond would result in the formation of a [M - 45]⁺ acylium ion.

-

Loss of the ethyl group (-•CH₂CH₃): Cleavage of the O-C₂H₅ bond would lead to a [M - 29]⁺ ion.

-

Loss of the trichloromethyl radical (-•CCl₃): This would generate a significant ion corresponding to the ethyl acetoacetyl cation.

-

-

McLafferty Rearrangement: A characteristic rearrangement for esters and ketones, this involves the transfer of a gamma-hydrogen to a carbonyl oxygen with subsequent cleavage of the intervening C-C bond.[2] In EtTCA, this would lead to the elimination of a neutral ethylene molecule and the formation of a radical cation of 4,4,4-trichloroacetoacetic acid.

-

Cleavage of the C-C bond between the carbonyls: This would lead to the formation of the trichloroacetyl cation ([CCl₃CO]⁺) and the ethyl acetate radical cation.

The following diagram illustrates the predicted EI fragmentation pathways:

Caption: Predicted EI fragmentation of Ethyl 4,4,4-trichloroacetoacetate.

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

In positive-ion ESI, EtTCA is expected to form protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. CID of the protonated molecule ([C₆H₈Cl₃O₃]⁺, m/z 234) would likely involve the following fragmentations:

-

Loss of ethanol (C₂H₅OH): A common loss from protonated esters, leading to a fragment ion at m/z 188.

-

Loss of water (H₂O): If protonation occurs on a carbonyl oxygen, subsequent loss of water is possible, especially with in-source fragmentation.

-

Loss of carbon monoxide (CO): Decarbonylation can occur from acylium ions formed after initial fragmentation.

The following diagram illustrates the predicted ESI-CID fragmentation pathways:

Caption: Predicted ESI-CID fragmentation of protonated EtTCA.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for Ethyl 4,4,4-trichloroacetoacetate.

| Ionization Mode | Predicted Ion | Formula | m/z | Notes |

| EI | Molecular Ion | [C₆H₇Cl₃O₃]⁺• | 233 | Presence and intensity depend on ion source conditions. |

| EI | [M - •OCH₂CH₃]⁺ | [C₄H₂Cl₃O₂]⁺ | 188 | α-Cleavage |

| EI | [M - •CH₂CH₃]⁺ | [C₄H₄Cl₃O₃]⁺ | 204 | α-Cleavage |

| EI | [M - •CCl₃]⁺ | [C₅H₇O₃]⁺ | 116 | Loss of trichloromethyl radical |

| EI | [CCl₃CO]⁺ | [C₂Cl₃O]⁺ | 147 | Trichloroacetyl cation |

| EI | [CH₂COOCH₂CH₃]⁺• | [C₄H₈O₂]⁺• | 88 | Ethyl acetate radical cation |

| EI | McLafferty Product | [C₄H₃Cl₃O₃]⁺• | 205 | Rearrangement product |

| ESI | Protonated Molecule | [C₆H₈Cl₃O₃]⁺ | 234 | |

| ESI-CID | [M+H - C₂H₅OH]⁺ | [C₄H₃Cl₃O₂]⁺ | 188 | Loss of ethanol |

| ESI-CID | [M+H - H₂O]⁺ | [C₆H₆Cl₃O₂]⁺ | 216 | Loss of water |

| ESI-CID | [M+H - CO]⁺ | [C₅H₈Cl₃O₂]⁺ | 206 | Loss of carbon monoxide |